molecular formula C22H19N5O B3063367 2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide CAS No. 65426-89-3

2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide

Cat. No.: B3063367
CAS No.: 65426-89-3
M. Wt: 369.4 g/mol
InChI Key: OSSYTOVYXCAWPG-UHFFFAOYSA-N
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Description

RWJ-61907 is a small molecule drug developed by the R.W. Johnson Pharmaceutical Research Institute. It is primarily known for its role as a protein kinase inhibitor, targeting histidine kinases. This compound has been explored for its potential antifungal properties and its ability to inhibit the growth of various fungal strains, including Saccharomyces cerevisiae and Candida albicans .

Preparation Methods

The synthesis of RWJ-61907 involves multiple steps, starting from the basic organic compounds. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the formation of a benzoxazine ring, which is a common structural motif in histidine kinase inhibitors . Industrial production methods for RWJ-61907 are also proprietary, but they likely involve large-scale organic synthesis techniques commonly used in pharmaceutical manufacturing.

Chemical Reactions Analysis

RWJ-61907 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzoxazine ring, potentially altering the compound’s activity.

    Reduction: Reduction reactions can also modify the functional groups, impacting the compound’s efficacy.

    Substitution: Substitution reactions can introduce different functional groups into the benzoxazine ring, potentially enhancing or reducing its inhibitory activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RWJ-61907 has been extensively studied for its antifungal properties. It has shown efficacy in inhibiting the growth of fungal strains such as Saccharomyces cerevisiae and Candida albicans. This makes it a potential candidate for the development of new antifungal therapies . Additionally, RWJ-61907 has been explored for its potential antibacterial properties, although its mode of action is independent of histidine kinase inhibition .

Mechanism of Action

RWJ-61907 functions as a protein kinase inhibitor, specifically targeting histidine kinases. These kinases are involved in various cellular processes, including signal transduction and regulation of gene expression. By inhibiting these kinases, RWJ-61907 disrupts the normal cellular functions of the target organisms, leading to their growth inhibition . it has been observed that RWJ-61907’s antifungal properties may be independent of histidine kinase inhibition, suggesting alternative mechanisms of action .

Comparison with Similar Compounds

RWJ-61907 is part of a class of compounds known as histidine kinase inhibitors. Similar compounds include RWJ-49815 and RWJ-49968. These compounds also exhibit antifungal properties, but their efficacy and mechanisms of action can vary. For example, RWJ-49815 and RWJ-49968 have been shown to inhibit histidine kinases at lower concentrations compared to RWJ-61907 . This highlights the uniqueness of RWJ-61907 in terms of its specific inhibitory activity and potential alternative mechanisms of action.

Properties

CAS No.

65426-89-3

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide

InChI

InChI=1S/C22H19N5O/c23-21(24)14-5-9-18(10-6-14)28-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)27-19/h1-12,27H,(H3,23,24)(H3,25,26)

InChI Key

OSSYTOVYXCAWPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N

65426-89-3

Origin of Product

United States

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